5,10,15,20,25,30,35-Heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptakis(6-Bromo-6-Deoxy)- is a derivative of cyclodextrin, a family of cyclic oligosaccharides. Cyclodextrins are known for their unique ability to form inclusion complexes with various guest molecules due to their hydrophobic cavity and hydrophilic exterior. Heptakis(6-Bromo-6-Deoxy)- is specifically modified at the 6th position with a bromine atom, replacing the hydroxyl group, which imparts distinct chemical properties and reactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptakis(6-Bromo-6-Deoxy)- can be synthesized through a multi-step process involving the selective bromination of cyclodextrinThe reaction is typically carried out under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods: Industrial production of Heptakis(6-Bromo-6-Deoxy)- involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Heptakis(6-Bromo-6-Deoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as thiols, amines, or azides under basic conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Heptakis(6-Azido-6-Deoxy)-, Heptakis(6-Thio-6-Deoxy)-.
Reduction: Heptakis(6-Deoxy)-.
Oxidation: Heptakis(6-Hydroxy-6-Deoxy)-.
Scientific Research Applications
Heptakis(6-Bromo-6-Deoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex cyclodextrin derivatives and polymers.
Biology: Employed in the study of molecular recognition and host-guest chemistry due to its ability to form inclusion complexes.
Medicine: Investigated for drug delivery systems, where it can encapsulate hydrophobic drugs, enhancing their solubility and stability.
Mechanism of Action
The mechanism of action of Heptakis(6-Bromo-6-Deoxy)- primarily involves its ability to form inclusion complexes with various guest molecules. The bromine atoms at the 6th position can participate in halogen bonding, enhancing the stability and specificity of the inclusion complexes. This property is exploited in applications such as drug delivery, where the compound can encapsulate and protect active pharmaceutical ingredients .
Comparison with Similar Compounds
Heptakis(6-Chloro-6-Deoxy)-: Similar to Heptakis(6-Bromo-6-Deoxy)- but with chlorine atoms instead of bromine.
Heptakis(6-Iodo-6-Deoxy)-: Contains iodine atoms, which can impart different reactivity and inclusion properties.
Heptakis(6-Azido-6-Deoxy)-: Features azide groups, making it useful for click chemistry applications.
Uniqueness: Heptakis(6-Bromo-6-Deoxy)- is unique due to the specific reactivity of the bromine atoms, which can undergo a variety of substitution and reduction reactions. This versatility makes it a valuable compound for synthesizing a wide range of derivatives and for applications in diverse fields .
Properties
IUPAC Name |
5,10,15,20,25,30,35-heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63Br7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNRROJOWZLYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63Br7O28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1575.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.